molecular formula C10H12O2 B3428773 1,2,3,4-Tetrahydronaphthalene-2,3-diol CAS No. 6970-78-1

1,2,3,4-Tetrahydronaphthalene-2,3-diol

Cat. No. B3428773
CAS RN: 6970-78-1
M. Wt: 164.20 g/mol
InChI Key: DHTGPMXCRKCPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydronaphthalene, also known as Tetralin, is a hydrocarbon having the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is a constituent of petroleum and coal tar . It is used in coal liquefaction and as an alternative to turpentine in paints and waxes .


Synthesis Analysis

Tetralin can be synthesized from naphthalene via a nickel-catalyzed selective hydrogenation process . Additionally, it has been reported that Tetralin can be degraded by Corynebacterium sp. strain C125, and by pyrolysis .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydronaphthalene consists of a bicyclic structure with a six-membered ring fused to a five-membered ring . The molecular weight is 132.2 g/mol .


Chemical Reactions Analysis

Tetralin may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . It oxidizes readily in air to form unstable peroxides that may explode spontaneously .


Physical And Chemical Properties Analysis

Tetralin is a colorless liquid . It has a vapor pressure of 0.18 mmHg at 20 °C and a density of 0.973 g/mL at 25 °C . The boiling point is 207 °C and the melting point is -35 °C .

Safety and Hazards

Tetralin is classified as Aquatic Chronic 2, Aspiration Toxicity 1, Carcinogenic 2, Eye Irritant 2, and Skin Irritant 2 . It has a flash point of 71 °C . It may cause cancer and is harmful if swallowed . It causes skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects .

Future Directions

As a constituent of petroleum and coal tar, Tetralin has potential applications in the energy sector, particularly in coal liquefaction . Its use as an alternative to turpentine in paints and waxes also suggests potential for expanded use in the manufacturing industry .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTGPMXCRKCPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC2=CC=CC=C21)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961832
Record name 1,2,3,4-Tetrahydronaphthalene-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydronaphthalene-2,3-diol

CAS RN

41597-55-1, 6970-78-1
Record name trans-Tetraline-2,3-diol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC62093
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetrahydronaphthalene-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydronaphthalene-2,3-diol
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydronaphthalene-2,3-diol
Reactant of Route 3
1,2,3,4-Tetrahydronaphthalene-2,3-diol
Reactant of Route 4
1,2,3,4-Tetrahydronaphthalene-2,3-diol
Reactant of Route 5
1,2,3,4-Tetrahydronaphthalene-2,3-diol
Reactant of Route 6
1,2,3,4-Tetrahydronaphthalene-2,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.